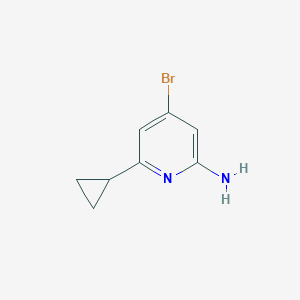
alpha,beta-D-(+)-Glucose pentaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-D-Glucose pentaacetate: is a derivative of the monosaccharide glucose, where all five hydroxyl groups on the glucose molecule have been replaced with acetyl groups. This modification alters the chemical and physical properties of glucose, making it useful in various organic chemistry reactions and applications . It is commonly used as a protecting group in the synthesis of complex carbohydrates and glycosides .
Preparation Methods
Synthetic Routes and Reaction Conditions: α-D-Glucose pentaacetate is typically prepared from the acetylation of D-glucose. The process involves treating D-glucose with acetic anhydride in the presence of a catalyst such as sodium acetate . The reaction is carried out at elevated temperatures, around 90°C, for approximately 90 minutes . Another method involves the anomerization of β-D-glucose pentaacetate using Lewis acids like titanium tetrachloride or stannic chloride .
Industrial Production Methods: In industrial settings, the preparation of α-D-glucose pentaacetate often involves the use of proton acids, Lewis acids, solid acids, and enzymes as catalysts . The traditional homogeneous catalysts are preferred due to their ease of control and operation, although they may have limitations in selectivity and product yield .
Chemical Reactions Analysis
Types of Reactions: α-D-Glucose pentaacetate undergoes various chemical reactions, including:
Anomerization: Conversion between α and β anomers using catalysts like Lewis acids.
Hydrolysis: Removal of acetyl groups to regenerate glucose.
Glycosylation: Formation of glycosides by reacting with nucleophiles in the presence of Lewis acids.
Common Reagents and Conditions:
Lewis Acids: Titanium tetrachloride, stannic chloride.
Proton Acids: Sulfuric acid.
Organic Solvents: Chloroform, dichloromethane.
Major Products:
Glycosides: Formed during glycosylation reactions.
Deacetylated Glucose: Resulting from hydrolysis.
Scientific Research Applications
α-D-Glucose pentaacetate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in carbohydrate chemistry and its interactions with biological molecules.
Medicine: Investigated for its potential in drug delivery systems and as a stabilizer for amorphous drugs.
Industry: Employed in the pharmaceutical and food industries for the synthesis of glycosides.
Mechanism of Action
The mechanism of action of α-D-glucose pentaacetate involves the stabilization of the glucose molecule through acetylation. The acetyl groups prevent unwanted reactions at the hydroxyl sites, allowing for selective modifications at other parts of the molecule . During anomerization, the reaction involves the dissociation of the C1-acetoxy group, forming a resonance-stabilized carbonium ion, which then rearranges to yield the α-anomer .
Comparison with Similar Compounds
β-D-Glucose pentaacetate: Another anomer of glucose pentaacetate, which reacts faster with nucleophiles but is less stable than the α-anomer.
Maltose octaacetate: Used in pharmaceutical sciences to stabilize amorphous drugs.
Uniqueness: α-D-Glucose pentaacetate is unique due to its stability and ability to selectively protect hydroxyl groups, making it a valuable tool in organic synthesis . Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance .
Properties
Molecular Formula |
C16H22O11 |
|---|---|
Molecular Weight |
390.34 g/mol |
IUPAC Name |
[(3R,4S,6R)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12?,13-,14+,15?,16+/m1/s1 |
InChI Key |
LPTITAGPBXDDGR-XJGFBQBWSA-N |
Isomeric SMILES |
CC(=O)OCC1[C@H]([C@@H](C([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


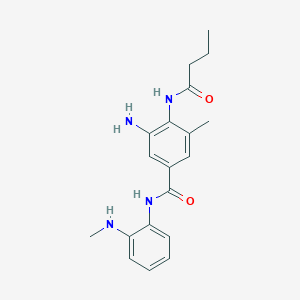
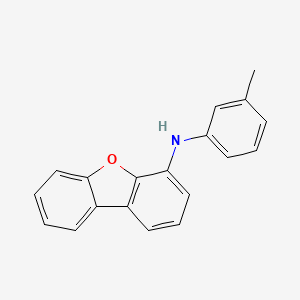
![13-hydroxy-10,16-di(quinolin-2-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12830811.png)
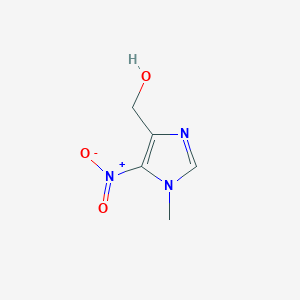
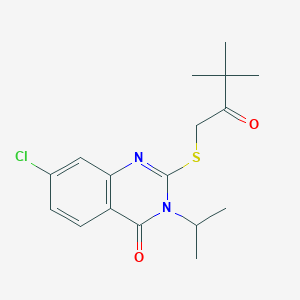
![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)

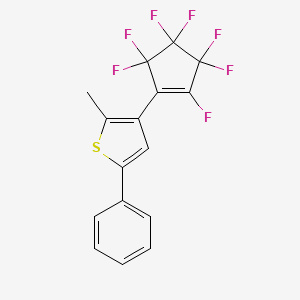
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
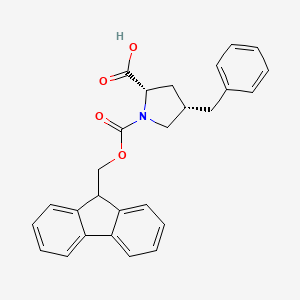
![3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-hydroxy-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B12830851.png)
![1,1,1-trifluoro-N-[13-oxo-10,16-di(pyren-4-yl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]methanesulfonamide](/img/structure/B12830861.png)
